

An In-depth Technical Guide to the Chemical Properties of Ovalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ovalene

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Abstract

Ovalene ($C_{32}H_{14}$) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene rings.^[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of **Ovalene**, intended for an audience of researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for the characterization of PAHs, and includes a visualization of the metabolic pathway of polycyclic aromatic hydrocarbons, of which **Ovalene** is a member. It is important to note that while extensive research has been conducted on **Ovalene** and its derivatives, detailed experimental protocols for the parent compound and its specific 1H and ^{13}C NMR data are not readily available in the surveyed literature.

Core Chemical and Physical Properties

Ovalene is a reddish-orange crystalline solid.^{[1][2]} It is structurally similar to coronene and is of interest in fields ranging from materials science to astrochemistry.^{[1][3]}

General Identifiers

Property	Value
Chemical Formula	<chem>C32H14</chem> [1]
Molar Mass	398.45 g/mol [4]
CAS Number	190-26-1 [5]
IUPAC Name	Ovalene [4]

Physical Properties

Property	Value
Melting Point	473 °C (746 K) [1]
Boiling Point	456.64 °C (rough estimate) [6]
Density	1.496 g/cm³ [4]
Appearance	Reddish-orange compound [1]

Solubility and Spectroscopic Characteristics

Ovalene is sparingly soluble in organic solvents such as benzene, toluene, and dichloromethane.[\[1\]](#)[\[2\]](#) Solutions of **Ovalene** exhibit a characteristic green fluorescence under ultraviolet (UV) light.[\[1\]](#)[\[2\]](#)

Structural and Spectroscopic Data

Crystal Structure

The crystal structure of **Ovalene** has been determined by X-ray diffraction. It crystallizes in the monoclinic space group $P2_1/a$.[\[1\]](#)

Crystal System	Monoclinic
Space Group	P2 ₁ /a[1]
Lattice Constants	a = 1.947(5) nm, b = 0.470(1) nm, c = 1.012(4) nm; β = 105.0(3) $^\circ$ [4]
Formula Units (Z)	2[4]

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of **Ovalene** has been a subject of study, with analyses of its S₁ and S₂ excited states.[7]

Infrared (IR) and Far-Infrared (FIR) Spectroscopy: The infrared spectra of **Ovalene** have been reported, providing insight into its vibrational modes.[8][9] Experimental and theoretical studies have been conducted to assign the observed spectral bands.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for **Ovalene** are not readily available in the reviewed literature. For related polycyclic aromatic hydrocarbons, NMR spectroscopy is a critical tool for structural elucidation.

Reactivity and Synthesis

The reactivity of **Ovalene** is characteristic of large polycyclic aromatic hydrocarbons. It can undergo reactions such as hydrogenation.[8] The synthesis of **Ovalene** was first reported by Clar. More recently, synthetic methods have been developed for various derivatives, including **aza-ovalene** and an **ovalene** analogue containing amide linkages, to modify its electronic and physical properties.[1][11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of the parent **Ovalene** are not extensively documented in readily accessible literature. Therefore, this section provides generalized protocols for the techniques commonly used in the characterization of polycyclic aromatic hydrocarbons.

UV-Visible Spectroscopy (General Protocol)

- Sample Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
- Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.
- Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity are determined.

Infrared Spectroscopy (General Protocol)

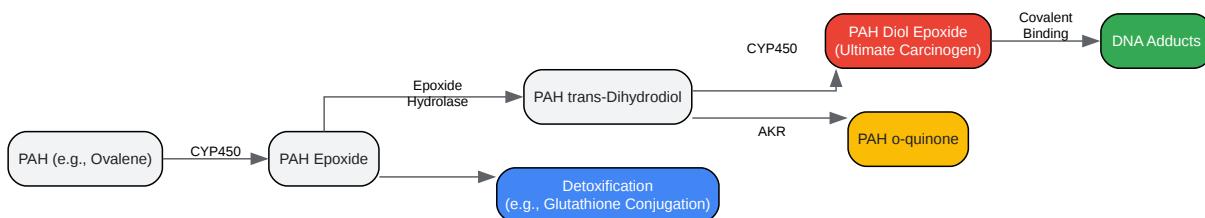
- Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the solid PAH is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.
- Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups and vibrational modes of the molecule.

X-ray Crystallography (General Protocol)

- Crystal Growth: Single crystals of the PAH suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[\[12\]](#)
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[\[13\]](#)[\[14\]](#)

Metabolic Pathway of Polycyclic Aromatic Hydrocarbons

As a polycyclic aromatic hydrocarbon, **Ovalene** is expected to undergo metabolic activation in biological systems, a process of significant interest in toxicology and drug development. The following diagram illustrates a generalized metabolic pathway for PAHs.



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Caption: Generalized metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs).

Conclusion

Ovalene is a well-characterized polycyclic aromatic hydrocarbon with a range of interesting physical and chemical properties. Its rigid, planar structure and extended π -electron system make it a subject of ongoing research. While much is known, this guide highlights the need for more publicly available, detailed experimental protocols and specific NMR data for the parent compound to further facilitate research and development in related fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Ovalene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110330#what-are-the-chemical-properties-of-ovalene\]](https://www.benchchem.com/product/b110330#what-are-the-chemical-properties-of-ovalene)

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